Cas no 53292-71-0 (4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole)

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole
- (2-pyridin-2-yl-1H-imidazol-5-yl)methanol
- [2-(pyridin-2-yl)-1H-imidazol-5-yl]methanol
- (2-(Pyridin-2-yl)-1H-imidazol-5-yl)methanol
- SBB089052
- (2-(2-pyridyl)imidazol-5-yl)methan-1-ol
- [2-(2-Pyridinyl)-1H-imidazol-4-yl]methanol
- [2-(pyridin-2-yl)-1H-imidazol-4-yl]methanol
- Z2429425653
- [2-(2-Pyridinyl)-1H-imidazol-4-yl]methanol, AldrichCPR
-
- MDL: MFCD10568331
- Inchi: 1S/C9H9N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-5,13H,6H2,(H,11,12)
- InChI Key: YOFNCIVLJRZUKE-UHFFFAOYSA-N
- SMILES: OCC1=CN=C(C2C=CC=CN=2)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 165
- XLogP3: -0.2
- Topological Polar Surface Area: 61.8
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H449755-100mg |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole |
53292-71-0 | 100mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | OR346082-1g |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole |
53292-71-0 | 1g |
£140.00 | 2025-02-20 | ||
Apollo Scientific | OR346082-10g |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole |
53292-71-0 | 10g |
£863.00 | 2023-09-01 | ||
Matrix Scientific | 059098-1g |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, 95%+ |
53292-71-0 | 95% | 1g |
$246.00 | 2023-09-08 | |
Chemenu | CM416702-5g |
[2-(pyridin-2-yl)-1H-imidazol-5-yl]methanol |
53292-71-0 | 95%+ | 5g |
$454 | 2023-01-19 | |
abcr | AB303105-1 g |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole; 95% |
53292-71-0 | 1g |
€221.60 | 2023-04-26 | ||
abcr | AB303105-5 g |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole; 95% |
53292-71-0 | 5g |
€701.00 | 2023-04-26 | ||
abcr | AB303105-1g |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole, 95%; . |
53292-71-0 | 95% | 1g |
€221.60 | 2025-02-16 | |
1PlusChem | 1P01C4MO-10g |
[2-(pyridin-2-yl)-1H-imidazol-5-yl]methanol |
53292-71-0 | 95% | 10g |
$1335.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523993-1g |
(2-(Pyridin-2-yl)-1H-imidazol-5-yl)methanol |
53292-71-0 | 98% | 1g |
¥3432.00 | 2024-05-10 |
4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole Related Literature
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
Additional information on 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole
Research Brief on 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole (CAS: 53292-71-0): Recent Advances and Applications
The compound 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole (CAS: 53292-71-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile chemical structure and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole as a building block for the synthesis of selective JAK2 inhibitors. The researchers utilized a multi-step synthetic route, starting from commercially available pyridine derivatives, to achieve high yields of the target compound. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further drug development. Additionally, molecular docking studies revealed strong binding affinities to the JAK2 kinase domain, suggesting potential applications in treating myeloproliferative disorders.
In another recent investigation, scientists explored the antimicrobial properties of derivatives synthesized from 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole. The study, published in Bioorganic & Medicinal Chemistry Letters, reported significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as confirmed through electron microscopy and biochemical assays. These findings open new avenues for developing next-generation antibiotics to combat drug-resistant pathogens.
From a chemical perspective, advancements in the green synthesis of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole have been reported. A 2024 paper in Green Chemistry described a solvent-free, catalytic approach using immobilized enzymes, which reduced the environmental impact of the synthesis process while maintaining high purity and yield. This methodological innovation aligns with the growing emphasis on sustainable pharmaceutical manufacturing practices.
Looking forward, the unique structural features of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole continue to inspire research across multiple therapeutic areas. Current clinical trials are investigating its derivatives as potential treatments for inflammatory diseases and certain cancers. The compound's versatility as a chemical scaffold, combined with its favorable pharmacokinetic properties, positions it as a valuable asset in medicinal chemistry. Future research directions may include structure-activity relationship studies to optimize its therapeutic potential and the development of novel drug delivery systems to enhance its bioavailability.
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